molecular formula C10H6Cl2O B13954755 2-(2,4-Dichlorophenyl)furan CAS No. 38527-61-6

2-(2,4-Dichlorophenyl)furan

Cat. No.: B13954755
CAS No.: 38527-61-6
M. Wt: 213.06 g/mol
InChI Key: IRXLJBRJNRFZQG-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)furan is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenyl)furan typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is carried out between 2-bromo-5-nitrofuran and 2,4-dichlorophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate. The reaction is usually conducted under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenyl)furan undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional substituents on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated phenyl-furan derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)furan involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it disrupts bacterial cell wall synthesis, leading to cell lysis and death. In cancer research, it targets specific pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)furan
  • 2-(2,5-Dichlorophenyl)furan
  • 2-(2,4-Dichlorophenyl)thiophene

Comparison: 2-(2,4-Dichlorophenyl)furan is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXLJBRJNRFZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310453
Record name 2-(2,4-Dichlorophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-61-6
Record name 2-(2,4-Dichlorophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38527-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichlorophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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